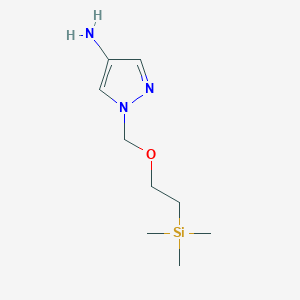

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H19N3OSi |

|---|---|

Molecular Weight |

213.35 g/mol |

IUPAC Name |

1-(2-trimethylsilylethoxymethyl)pyrazol-4-amine |

InChI |

InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8,10H2,1-3H3 |

InChI Key |

INUSYOSNFPYBRF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C=N1)N |

Origin of Product |

United States |

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (SEM-4-aminopyrazole). As a key intermediate in pharmaceutical research and drug development, a thorough understanding of its structural characterization is paramount. This document offers an in-depth examination of chemical shifts, coupling constants, and peak assignments, supported by established scientific principles and experimental best practices. The intended audience includes researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for molecular structure elucidation.

Introduction

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine, commonly referred to as SEM-4-aminopyrazole, is a valuable building block in medicinal chemistry. The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group serves as a versatile and readily cleavable protecting group for the pyrazole nitrogen.[1][2] This protection strategy allows for selective functionalization at other positions of the pyrazole ring, a common scaffold in many biologically active compounds.[3] Accurate and unambiguous structural confirmation of this intermediate is critical to ensure the integrity of subsequent synthetic steps. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework. This guide will dissect the ¹H and ¹³C NMR spectra of SEM-4-aminopyrazole, providing a detailed rationale for the assignment of each resonance.

The Importance of the SEM Protecting Group

The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its unique deprotection methods.[1][4] It is stable to many nucleophilic and basic conditions, yet can be selectively removed under acidic conditions or with fluoride ion sources, often with high yields.[4][5] This orthogonality makes it an invaluable tool in multi-step syntheses.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the characterization of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. However, for observing exchangeable protons (e.g., NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Data Acquisition

Spectra should be acquired on a modern NMR spectrometer, with a recommended field strength of 400 MHz or higher for ¹H NMR to achieve good signal dispersion.[6]

-

¹H NMR: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans is required due to the lower natural abundance of ¹³C.

For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[7]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine exhibits distinct signals corresponding to the protons of the pyrazole ring, the aminopyrazole moiety, and the SEM protecting group. The expected chemical shifts and multiplicities are detailed below.

Molecular Structure and Proton Numbering

Caption: Molecular structure of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with proton numbering.

Tabulated ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 (Pyrazole) | ~7.3-7.5 | s | 1H | |

| H-3 (Pyrazole) | ~7.2-7.4 | s | 1H | |

| N-CH₂-O (a) | ~5.4-5.6 | s | 2H | |

| NH₂ | ~2.5-4.0 | br s | 2H | |

| O-CH₂-CH₂-Si (b) | ~3.5-3.7 | t | 2H | ~8.0 |

| O-CH₂-CH₂-Si (c) | ~0.8-1.0 | t | 2H | ~8.0 |

| Si-(CH₃)₃ | ~0.0 | s | 9H |

Rationale for Assignments

-

Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring appear as singlets in the aromatic region. The proton at the C-5 position is typically slightly downfield from the C-3 proton due to the electronic influence of the adjacent N-1 and the SEM group.[8]

-

Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. A D₂O exchange experiment can confirm this assignment, as the NH₂ signal will disappear.[9]

-

SEM Group Protons:

-

N-CH₂-O (a): The methylene protons adjacent to the pyrazole nitrogen and the oxygen atom appear as a sharp singlet.

-

O-CH₂-CH₂-Si (b and c): The two methylene groups of the ethoxy moiety form an A₂B₂ system, appearing as two triplets with identical coupling constants. The methylene group attached to the oxygen (b) is deshielded and appears further downfield compared to the methylene group attached to the silicon atom (c).[5]

-

Si-(CH₃)₃: The nine equivalent protons of the trimethylsilyl group give rise to a strong singlet at approximately 0.0 ppm, which is a characteristic feature of the TMS group.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Tabulated ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 (Pyrazole) | ~135-138 |

| C-3 (Pyrazole) | ~125-128 |

| C-4 (Pyrazole) | ~115-120 |

| N-CH₂-O | ~77-80 |

| O-CH₂-CH₂-Si | ~66-69 |

| O-CH₂-CH₂-Si | ~17-20 |

| Si-(CH₃)₃ | ~ -1.5 |

Rationale for Assignments

-

Pyrazole Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the amino group (C-4) is typically shielded relative to the other pyrazole carbons. C-5 is generally the most downfield carbon due to its position between two nitrogen atoms.[6][8]

-

SEM Group Carbons:

-

N-CH₂-O: The methylene carbon attached to the pyrazole nitrogen and the oxygen atom appears in the range of 77-80 ppm.

-

O-CH₂-CH₂-Si: The methylene carbon adjacent to the oxygen is found around 66-69 ppm, while the methylene carbon bonded to the silicon is significantly upfield at approximately 17-20 ppm.

-

Si-(CH₃)₃: The three equivalent methyl carbons of the trimethylsilyl group appear at a characteristic upfield chemical shift of around -1.5 ppm.

-

2D NMR Correlation for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

-

COSY: A COSY spectrum would show a correlation between the protons of the O-CH₂-CH₂-Si moiety, confirming their connectivity.

-

HSQC: An HSQC experiment directly correlates each proton to its attached carbon atom. This would definitively link the proton signals of H-3, H-5, and the SEM group to their corresponding carbon resonances.

-

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the connectivity between the pyrazole ring and the SEM protecting group. For example, correlations would be expected between the N-CH₂-O protons and the C-5 and C-3 carbons of the pyrazole ring.

Conclusion

The ¹H and ¹³C NMR spectra of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine provide a detailed and diagnostic fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, and by employing 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This in-depth characterization is a critical quality control step in the synthesis of more complex molecules for pharmaceutical and materials science applications, ensuring the structural integrity of this important synthetic intermediate.

References

- Elguero, J., Claramunt, R. M., & Silva, A. M. S. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 26(17), 5237.

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.

- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 22(11), 749-753.

- Jimeno, M. L., Alkorta, I., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 30(4), 623-633.

- Li, W., Geng, X., & He, C. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.

- Breitmaier, E., & Voelter, W. (2000). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.

- Kumar, V., & Kaur, K. (2013). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Beilstein journal of organic chemistry, 9, 2119–2123.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

- 1. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Executive Summary

In modern medicinal chemistry and drug development, pyrazole-containing heterocycles are ubiquitous, frequently serving as critical hinge-binding motifs in kinase inhibitors. However, the inherent tautomerism and high polarity of the unprotected pyrazole ring often complicate downstream synthetic modifications, such as transition-metal-catalyzed cross-couplings.

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (CAS: 1313520-72-7) represents a strategically protected building block designed to circumvent these challenges[1]. By masking the pyrazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, chemists can lock the tautomeric state, drastically enhance organic solubility, and direct selective functionalization exclusively at the 4-amino position. This whitepaper provides an in-depth guide to the physicochemical properties, self-validating handling protocols, and mechanistic synthetic methodologies associated with this essential intermediate.

Chemical Identity & Physicochemical Profiling

Accurate identification and tracking of physical properties are foundational for reaction scale-up, purification, and safety assessments. The quantitative data for 1-SEM-1H-pyrazol-4-amine is summarized in Table 1[2].

| Property | Value |

| IUPAC Name | 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine |

| CAS Registry Number | 1313520-72-7 |

| Molecular Formula | C9H19N3OSi |

| Molecular Weight | 213.35 g/mol |

| SMILES | C(C)CCOCN1C=C(C=N1)N |

| Boiling Point | 305.2 ± 27.0 °C (Predicted) |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) |

| Storage Conditions | 2-8°C, sealed in dry, dark place |

Table 1: Physicochemical properties and identification metrics of 1-SEM-1H-pyrazol-4-amine.

Material Safety Data Sheet (MSDS) & Handling Protocols

Hazard Identification

Based on GHS classification standards, 1-SEM-1H-pyrazol-4-amine is classified as a targeted irritant, primarily affecting mucous membranes and dermal layers[1].

-

Signal Word : Warning

-

Hazard Statements :

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Precautionary Statements :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Self-Validating Handling & Storage Protocol

To ensure the chemical integrity of the SEM group (which is sensitive to strong Lewis/Brønsted acids) and the primary amine (prone to atmospheric oxidation), the following self-validating protocol must be observed:

-

Atmospheric Control : Store the compound under an inert atmosphere (Argon or Nitrogen).

-

Validation Check: Utilize a reversible humidity indicator card inside the secondary containment vessel; the system is validated if the card reads <10% relative humidity.

-

-

Temperature Regulation : Maintain storage strictly at 2-8°C.

-

Validation Check: Monitor with a calibrated continuous data logger. The integrity of the batch is visually validated prior to use; a color shift from pale yellow to dark brown indicates compromised amine oxidation.

-

Mechanistic Insights: The Role of the SEM Protecting Group

Causality Behind the SEM Choice

In complex drug development workflows, the choice of protecting group is dictated by the specific reaction conditions required for subsequent steps. The SEM group is specifically chosen for pyrazole-4-amines over alternatives like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) for two core mechanistic reasons:

-

Base and Nucleophile Stability : The SEM ether linkage is highly robust against strong bases (e.g., n-BuLi, NaH) and nucleophiles. This is critical because the 4-amino group is frequently subjected to harsh Buchwald-Hartwig aminations or amide couplings where base-labile protecting groups would prematurely cleave.

-

Orthogonal Deprotection via the β -Silicon Effect : The SEM group is cleaved via a highly specific mechanism exploiting the massive bond dissociation energy of the Si-F bond (approx. 582 kJ/mol). When treated with a fluoride source like TBAF (Tetrabutylammonium fluoride), the fluoride selectively attacks the silicon atom. The resulting intermediate undergoes rapid fragmentation driven by the β -silicon effect, releasing ethylene gas, formaldehyde, and the free pyrazole. This allows for clean deprotection under mild conditions that do not disturb other acid- or base-sensitive functional groups.

Experimental Workflows & Methodologies

The synthesis of 1-SEM-1H-pyrazol-4-amine from 4-nitropyrazole requires a precise two-step sequence. The following methodology is designed as a self-validating system, ensuring that each step is analytically confirmed before progression.

Step 1: SEM Protection of 4-Nitropyrazole

-

Preparation : Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF under an Argon atmosphere. Cool the reaction flask to 0°C using an ice bath.

-

Deprotonation : Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

-

Causality: NaH is required to deprotonate the weakly acidic pyrazole NH (pKa ~14). The 0°C temperature is strictly maintained to control the exothermic hydrogen gas evolution and prevent solvent degradation.

-

-

Alkylation : Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise. Stir for 2 hours, allowing the system to warm to room temperature.

-

Validation Check : Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

-

System Validation: The step is successful when the baseline starting material spot disappears and a new, less polar UV-active spot (Rf ~0.6) appears. LC-MS must confirm the intermediate mass [M+H]+=244 .

-

-

Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Catalytic Reduction to the Amine

-

Preparation : Dissolve the crude 1-SEM-4-nitropyrazole in methanol.

-

Catalyst Addition : Add 10% Pd/C (0.1 eq by weight). Purge the flask with Argon, then backfill with Hydrogen gas (1 atm via balloon).

-

Reduction : Stir vigorously at room temperature for 12 hours.

-

Causality: Catalytic hydrogenation is explicitly selected over dissolving metal/acid reductions (e.g., Fe/HCl or SnCl₂/HCl) to prevent the acid-catalyzed premature cleavage of the sensitive SEM acetal linkage.

-

-

Validation Check : Monitor the volumetric hydrogen uptake.

-

System Validation: The reaction is complete when H₂ uptake ceases. Perform TLC (DCM:MeOH 9:1); the product spot must stain positive (purple/brown) with Ninhydrin, chemically validating the generation of a primary amine. LC-MS must show the target mass [M+H]+=214 .

-

-

Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate under reduced pressure.

Synthetic workflow for 1-SEM-1H-pyrazol-4-amine via protection and reduction.

Applications in Drug Discovery: Kinase Inhibition

The 1-SEM-1H-pyrazol-4-amine building block is extensively utilized in the synthesis of advanced inhibitors targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[3] and the Janus Kinase (JAK/STAT) pathways.

In the development of IRAK4 inhibitors, the pyrazole-4-amine moiety is frequently coupled to a pyrimidine or pyrazolo-pyrimidine core to form the critical hinge-binding region of the drug. The free amine acts as an essential hydrogen bond donor to the kinase hinge region backbone, while the adjacent pyrazole nitrogen acts as an acceptor. By utilizing the SEM-protected precursor during the multi-step synthesis, medicinal chemists prevent unwanted side reactions (such as N-arylation) at the pyrazole ring. Once the complex macrocycle or scaffold is fully assembled, the SEM group is cleanly removed to reveal the active pharmacophore.

IRAK4 signaling pathway showing targeted inhibition by pyrazole-derived compounds.

References

- Title: 1-((2-(Trimethylsilyl)ethoxy)methyl)

- Title: 1-((2-(trimethylsilyl)ethoxy)methyl)

- Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)

- Source: ACS Medicinal Chemistry Letters (via Google Patents)

Sources

Whitepaper: Physicochemical and Solubility Profiling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine in Organic Solvents

Executive Summary

In modern medicinal chemistry, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (CAS: 1313520-72-7) serves as a critical building block, particularly in the synthesis of kinase inhibitors (e.g., ATR and JAK inhibitors). The strategic installation of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group not only orthogonalizes downstream reactivity but fundamentally alters the physicochemical properties of the parent pyrazole. This whitepaper provides an in-depth analysis of the molecule's solubility profile, detailing the thermodynamic causality behind its solvation and providing self-validating protocols for accurate solubility determination in drug development workflows.

Molecular Architecture: The Causality of Solvation

To predict and manipulate the solubility of 1-SEM-4-aminopyrazole, one must dissect the competing intermolecular forces dictated by its structural moieties:

-

The SEM Protecting Group (Lattice Disruption): Unprotected pyrazoles possess high lattice energies due to robust intermolecular hydrogen-bonding networks (forming dimers or catemers). By masking the N1 position, the SEM group destroys this network. Furthermore, the highly lipophilic, bulky trimethylsilyl sphere and the flexible ethoxymethyl ether chain introduce significant steric frustration. This prevents efficient crystal packing, often rendering SEM-protected pyrazoles as viscous oils or low-melting solids at room temperature ()[1]. This massive reduction in lattice energy thermodynamically drives its high solubility in organic solvents.

-

The 4-Amino Group (Polar Anchoring): While the SEM group drives lipophilicity, the primary amine at the C4 position acts as both a hydrogen bond donor and acceptor. This polar anchor allows the molecule to be solvated by polar protic solvents and enables salt formation (e.g., HCl salts) for aqueous environments.

-

The Pyrazole Core: Provides sp2-hybridized aromatic character. However, the introduction of the sp3-rich SEM group significantly enhances overall solubility and metabolic stability, a principle widely leveraged in the optimization of clinical candidates like Camonsertib ()[2].

Quantitative Solubility Profile in Organic Solvents

The interplay between the lipophilic SEM tail and the polar amine head results in a unique solubility gradient. The data below summarizes the expected solubility profile across various solvent classes.

| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Mechanism |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | > 100 | Excellent dipole-dipole matching; efficiently solvates both the lipophilic SEM group and the pyrazole core. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | > 100 | The ethereal oxygen acts as a strong H-bond acceptor for the 4-amino group, while the ring solvates the SEM moiety. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | > 100 | Strong dipole moment; highly effective for disrupting any residual intermolecular interactions. |

| Polar Protic | Methanol (MeOH) | 32.7 | > 50 | H-bonding with the 4-amino group drives solubility, though slightly limited by the hydrophobic TMS tail. |

| Non-Polar | Hexanes | 1.9 | 10 - 20 | Solvates the SEM group well, but the inability to solvate the polar primary amine limits total capacity. |

| Aqueous | Water | 80.1 | < 0.1 | The extreme hydrophobicity of the trimethylsilyl group prevents aqueous dissolution of the free base. |

Experimental Methodologies for Solubility Determination

A critical failure point in early drug development is conflating kinetic and thermodynamic solubility ()[3]. Because the SEM group can cause the compound to oil out or form metastable amorphous solids, kinetic assays often yield artificially high solubility values. Over time, these amorphous phases transition to lower-energy crystalline forms, causing delayed precipitation ()[4].

To ensure robust process chemistry, the following self-validating protocols must be employed.

Protocol A: Self-Validating Thermodynamic Solubility (Shake-Flask Method)

Adapted from OECD Test Guideline 107 principles ()[5], this protocol guarantees true equilibrium by monitoring phase transitions over time.

-

Saturation: Add an excess of 1-SEM-4-aminopyrazole (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed, inert glass vial.

-

Equilibration: Agitate the suspension at 300 rpm in a thermostatic shaker maintained strictly at 25.0 ± 0.1 °C to prevent temperature-induced supersaturation.

-

Self-Validation (Equilibrium Check): Withdraw 50 µL aliquots at exactly 24, 48, and 72 hours. Causality: If the concentration drops between 24h and 48h, an amorphous-to-crystalline phase transition is occurring.

-

Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet any undissolved micro-particulates or coacervates.

-

Quantification: Dilute the supernatant into a compatible mobile phase and quantify via HPLC-UV (e.g., at 254 nm) against a standard curve.

-

Validation Gate: The system is only considered to be at thermodynamic equilibrium if the concentration variance between the 48-hour and 72-hour time points is ≤ 5% .

Protocol B: High-Throughput Kinetic Solubility (Early Discovery)

Used strictly for preliminary screening where compound availability is low.

-

Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

-

Spiking: Titrate the stock into the target aqueous/organic buffer system, ensuring the final DMSO concentration remains ≤ 2% v/v to prevent co-solvent effects.

-

Incubation: Allow the microtiter plate to incubate at room temperature for 2 hours to allow for the precipitation of the amorphous phase.

-

Detection: Measure precipitation via nephelometry (light scattering). The kinetic solubility limit is defined as the concentration at which scattering significantly exceeds the baseline blank.

Workflow Visualization

Workflow comparing Kinetic vs. Thermodynamic solubility testing for 1-SEM-4-aminopyrazole.

Implications for Medicinal Chemistry

Understanding this solubility profile is paramount for downstream synthetic steps. The exceptional solubility of 1-SEM-4-aminopyrazole in ethereal (THF) and halogenated (DCM) solvents makes it an ideal substrate for homogeneous catalysis, such as Buchwald-Hartwig aminations or amide bond couplings. However, chemists must be cautious during workups; the high lipophilicity of the SEM group means the compound will partition heavily into the organic layer, requiring aggressive washing to remove polar byproducts without losing the target intermediate.

References

-

Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500), Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD. Available at:[Link]

-

Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks, European Journal of Pharmaceutical Sciences (PubMed). Available at:[Link]

Sources

- 1. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

Crystal structure and molecular weight of SEM-protected 4-aminopyrazole

An in-depth technical guide detailing the physicochemical properties, crystallographic challenges, and synthetic workflows for SEM-protected 4-aminopyrazole.

Executive Summary

In modern medicinal chemistry and drug development, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine —commonly referred to as SEM-protected 4-aminopyrazole—serves as a linchpin intermediate. It is extensively utilized in the synthesis of potent kinase inhibitors, including Janus Kinase 2 (JAK2) and IRAK4 inhibitors [1]. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is strategically employed to mask the acidic pyrazole nitrogen, preventing unwanted N-alkylation or N-arylation during transition-metal-catalyzed cross-coupling reactions.

However, the high conformational entropy introduced by the SEM moiety fundamentally alters the physicochemical properties of the pyrazole core, typically rendering the intermediate an oil at room temperature and complicating direct crystallographic analysis. This whitepaper provides a comprehensive analysis of the molecular weight, crystallographic challenges, and validated synthetic workflows associated with this critical building block.

Physicochemical Profiling and Molecular Weight

Understanding the exact mass and isotopic distribution of SEM-protected 4-aminopyrazole is critical for reaction monitoring via liquid chromatography-mass spectrometry (LC-MS). The empirical formula is C9H19N3OSi .

Table 1: Elemental Composition and Molecular Weight Breakdown

| Element | Symbol | Atoms | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) | Mass % |

| Carbon | C | 9 | 12.011 | 108.099 | 50.66% |

| Hydrogen | H | 19 | 1.008 | 19.152 | 8.98% |

| Nitrogen | N | 3 | 14.007 | 42.021 | 19.70% |

| Oxygen | O | 1 | 15.999 | 15.999 | 7.50% |

| Silicon | Si | 1 | 28.085 | 28.085 | 13.16% |

| Total | 213.356 | 100.00% |

-

Exact Mass for High-Resolution Mass Spectrometry (HRMS): 213.1297 Da.

-

Target LC-MS Peak ([M+H]+): 214.1 m/z.

Crystallographic Properties & Structural Challenges

The Entropy Penalty: Unprotected 4-aminopyrazole is a crystalline solid due to extensive intermolecular hydrogen bonding between the pyrazole NH and the primary amine. The introduction of the SEM group (-CH2-O-CH2-CH2-Si(CH3)3) abolishes the pyrazole hydrogen bond donor and introduces a highly flexible, lipophilic tail. The rotational freedom around the C-O and C-C bonds of the ethoxymethyl linker creates a massive entropic penalty for crystal lattice formation. Consequently, the free base of SEM-protected 4-aminopyrazole exists as a viscous oil at standard temperature and pressure.

Crystallization Strategies: To obtain Single-Crystal X-Ray Diffraction (SCXRD) data for this intermediate, thermodynamic rigidification is required. This is achieved by protonating the primary amine to form a salt (e.g., a hydrochloride salt). The resulting ionic interactions provide the necessary lattice energy (enthalpy) to overcome the conformational entropy of the SEM tail, forcing the molecule into a highly ordered crystalline state.

Alternatively, crystallographic data involving this moiety is frequently derived from co-crystal structures of the deprotected final active pharmaceutical ingredient (API) bound within the target kinase active site (e.g., JAK2 co-crystal structures)[1].

Thermodynamic rigidification via salt formation to enable X-ray crystallography.

Validated Synthetic Workflow and Deprotection

The synthesis of SEM-protected 4-aminopyrazole is a two-step process starting from commercially available 4-nitropyrazole. The following protocols are designed as self-validating systems, ensuring high fidelity at each step [1][2].

Synthetic workflow and deprotection strategy for SEM-protected 4-aminopyrazole.

Step 1: N-Alkylation of 4-Nitropyrazole

Protocol:

-

Charge a flame-dried vessel with 4-nitropyrazole (1.0 eq) and anhydrous THF (0.2 M). Cool to 0 °C under an inert N2 atmosphere.

-

Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Stir for 30 minutes until H2 evolution ceases.

-

Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Warm to 25 °C and stir for 2 hours.

-

Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Causality & Validation: NaH is required to quantitatively deprotonate the pyrazole NH, forming a highly nucleophilic pyrazolide anion. The reaction is self-validating via TLC (loss of the highly polar starting material) and LC-MS (appearance of the m/z 244.1 [M+H]+ peak).

Step 2: Chemoselective Reduction to 4-Aminopyrazole

Protocol:

-

Dissolve the SEM-protected 4-nitropyrazole in an EtOH/H2O mixture (4:1 v/v).

-

Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

-

Heat to 70 °C with vigorous stirring for 3 hours.

-

Filter the hot mixture through a pad of Celite, concentrate the filtrate, extract with DCM, and evaporate to yield the product as a viscous oil.

Causality & Validation: Fe/NH4Cl is selected over Pd/C-catalyzed hydrogenation to prevent potential poisoning of the catalyst by impurities and to ensure strict chemoselectivity if halogens are present on the scaffold. NH4Cl acts as a mild proton source that activates the iron surface without hydrolyzing the acid-sensitive SEM group. The system is validated by LC-MS: the complete disappearance of m/z 244.1 and the emergence of m/z 214.1 confirms quantitative reduction.

Step 3: Crystallization via Salt Formation (Optional for SCXRD)

Protocol:

-

Dissolve the oily free base in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

-

Slowly add 1.0 eq of 2M HCl in diethyl ether.

-

Filter the resulting white precipitate and recrystallize from hot ethanol/heptane.

Causality & Validation: The strictly anhydrous environment prevents the premature cleavage of the SEM group, which is highly labile in aqueous acid. The formation of a sharp-melting crystalline solid validates the successful generation of the rigid ionic lattice required for X-ray diffraction.

Deprotection to the Active Pharmaceutical Ingredient

Once the SEM-protected 4-aminopyrazole is elaborated via cross-coupling (e.g., Buchwald-Hartwig amidation or Suzuki coupling), the SEM group must be removed to unmask the hydrogen bond donor essential for kinase hinge-binding. This is typically achieved using aqueous HCl in ethanol at elevated temperatures or Trifluoroacetic acid (TFA) in DCM [1][2]. The cleavage generates formaldehyde and trimethylsilanol as byproducts, which are easily removed under reduced pressure, yielding the highly crystalline, active API.

References

Baseline Chemical Stability and Degradation Pathways of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Executive Summary & Structural Chemistry

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (often referred to as N1-SEM-4-aminopyrazole) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other heterocyclic pharmacophores. Its molecular architecture presents a fascinating dichotomy of chemical stability:

-

The N1-SEM Protecting Group: An acetal-like ether tethered to a silyl group, designed to withstand harsh basic, nucleophilic, and reductive conditions.

-

The C4-Amino Group: A highly electron-rich, unprotected primary amine that acts as a potent nucleophile but is notoriously susceptible to oxidative degradation.

Understanding the causality behind its stability and degradation is critical for process chemists. This guide deconstructs the mechanistic pathways of its degradation and provides self-validating experimental protocols to ensure high-yield isolation.

Quantitative Stability Matrix

To establish a baseline, the following table summarizes the quantitative stability of the intact molecule across various standard synthetic conditions.

| Reaction Condition | Reagents / Environment | Temp (°C) | Time (h) | Degradation / Cleavage (%) | Primary Outcome |

| Strong Base | NaH, THF or NaOH (aq) | 25 - 60 | 24 | < 2% | Highly Stable |

| Catalytic Hydrogenation | Pd/C, H₂, EtOH | 25 | 12 | < 1% | Highly Stable |

| Mild Acid | Acetic Acid (AcOH) | 25 | 12 | ~ 5% | Moderately Stable |

| Strong Acid | TFA / CH₂Cl₂ (1:1) | 25 | 2 | > 95% | SEM Cleavage |

| Fluoride Source | TBAF (1.0 M in THF) | 60 | 4 - 6 | > 95% | SEM Cleavage |

| Aerobic Oxidation | Ambient Air (Solution) | 25 | 24 | 40 - 60% | Amine Oxidation (Red/Dark) |

Degradation Pathway I: N1-SEM Cleavage Mechanisms

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is essentially a hybrid of a methoxyethoxymethyl (MEM) ether and a trimethylsilyl (TMS) group. This structural dualism allows for orthogonal deprotection strategies, which are driven by distinct thermodynamic and kinetic principles [1].

Fluoride-Mediated Beta-Elimination

The presence of the silicon atom allows for targeted cleavage using fluoride anions (e.g., TBAF). The causality here is thermodynamic: the Si–F bond is exceptionally strong (~582 kJ/mol). Fluoride attack generates a pentavalent siliconate intermediate. This intermediate is inherently unstable and undergoes a rapid beta-elimination, extruding three neutral molecules: trimethylsilyl fluoride (TMS-F), ethylene gas, and formaldehyde [1].

Acid-Catalyzed Hydrolysis

Alternatively, strong acids such as trifluoroacetic acid (TFA) or HCl can be used. The mechanism initiates via the protonation of the acetal oxygen, forming a hemiacetal intermediate. This intermediate subsequently collapses, releasing formaldehyde and 2-(trimethylsilyl)ethanol, leaving the free pyrazole [2].

Mechanistic pathways for N1-SEM deprotection via fluoride and acid.

Degradation Pathway II: Oxidative Lability of the 4-Amino Group

A critical failure point in the handling of 4-aminopyrazoles is their extreme sensitivity to auto-oxidation. Researchers frequently observe their reaction mixtures turning from pale yellow to deep red or dark brown during standard aerobic workups [3].

The Causality of Oxidation: The pyrazole ring is highly electron-rich and donates electron density into the C4-amino group. This elevates the Highest Occupied Molecular Orbital (HOMO) of the amine, making it highly susceptible to Single-Electron Transfer (SET) by ambient triplet oxygen (O₂).

-

Radical Formation: Oxygen abstracts an electron, generating a nitrogen-centered radical cation.

-

Cascade Degradation: This radical rapidly oxidizes further into nitroso intermediates.

-

Dimerization: The nitroso species cross-couples with unreacted 4-aminopyrazole to form heavily conjugated azo and azoxy dimers, which are responsible for the dark red color and the significant loss of yield [3].

Auto-oxidation cascade of 4-aminopyrazole into azo/azoxy dimers.

Self-Validating Experimental Protocols

To achieve high yields, the experimental design must be a self-validating system: it must simultaneously drive the thermodynamically demanding SEM cleavage while completely arresting the oxidative degradation of the resulting 4-aminopyrazole.

Protocol: Anaerobic TBAF-Mediated SEM Deprotection

This protocol utilizes tetrabutylammonium fluoride (TBAF) under strictly anaerobic conditions to prevent azo-dimerization [4].

Step 1: Solvent Degassing & Preparation

-

Transfer 10 mL of anhydrous Tetrahydrofuran (THF) into a Schlenk flask.

-

Perform three freeze-pump-thaw cycles to remove all dissolved oxygen. Alternatively, sparge the solvent with ultra-pure Argon for 30 minutes.

-

Validation Check: The solvent must be kept under a positive pressure of Argon. Any introduction of O₂ will immediately compromise the downstream product.

Step 2: Fluoride Cleavage Reaction

-

In a glovebox or under an Argon blanket, dissolve 1.0 mmol of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine in the degassed THF.

-

Add 3.0 mmol (3.0 equivalents) of TBAF (1.0 M in THF).

-

Heat the reaction mixture to 60 °C and stir for 4 to 6 hours.

-

Causality Note: Elevated temperature is required because the steric bulk of the SEM group on the pyrazole ring hinders the formation of the pentavalent siliconate intermediate.

Step 3: Anaerobic Quench and Extraction

-

Cool the reaction to 0 °C.

-

Quench the reaction by adding 5 mL of degassed saturated aqueous NH₄Cl.

-

Extract the aqueous layer with degassed Ethyl Acetate (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ under an Argon stream, filter, and concentrate under reduced pressure (rotary evaporator flushed with Argon).

-

Validation Check: If the protocol was executed correctly, the concentrated residue will be pale yellow. A shift to red/brown indicates oxygen ingress during the workup.

Anaerobic experimental workflow for SEM deprotection and isolation.

Deprotection Kinetic Data Summary

| Method | Reagents | Temp | Time to >95% Conversion | Isolated Yield (Anaerobic) | Isolated Yield (Aerobic) |

| Fluoride | TBAF (3 eq), THF | 60 °C | 4 - 6 h | 88 - 92% | 40 - 50% |

| Acidic | TFA/CH₂Cl₂ (1:1) | 25 °C | 2 h | 85 - 90% | 35 - 45% |

Note: Acidic deprotection is faster but requires careful neutralization (e.g., with NaHCO₃) during workup, which can exothermically introduce oxygen if not strictly controlled.

Conclusion

The successful utilization of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine hinges on respecting its dual chemical personality. The SEM group requires aggressive thermodynamic driving forces (fluoride affinity or strong acid protonation) for removal. Conversely, the resulting 4-aminopyrazole is a fragile, electron-rich species that demands rigorous anaerobic handling to prevent rapid SET auto-oxidation. By coupling degassed solvent systems with targeted cleavage reagents, process chemists can reliably isolate the free amine in excellent yields.

References

-

SEM Protecting Group: SEM Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

-

How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole Source: ResearchGate URL:[Link]

- US5859014A - Pyrimidinedione, pyrimidinetrione, triazinedione and tetrahydroquinazolinedione derivatives as α1-adrenergic receptor antagonists Source: Google Patents URL

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US5859014A - Pyrimidinedione, pyrimidinetrione, triazinedione and tetrahydroquinazolinedione derivatives as α1 -adrenergic receptor antagonists - Google Patents [patents.google.com]

Protocol for SEM deprotection of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine using TBAF

Application Note: Advanced Protocol for the TBAF-Mediated SEM Deprotection of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Introduction & Mechanistic Rationale

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group widely utilized in heterocyclic chemistry due to its exceptional stability under basic, reductive, and cross-coupling conditions[1]. However, the deprotection of N-SEM groups on electron-rich heterocycles, such as pyrazoles, presents unique synthetic challenges compared to standard O-SEM ethers. N-SEM cleavage is notoriously sluggish and typically requires harsher conditions, such as elevated temperatures or extended reaction times[2].

When deprotecting 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine , a critical complication arises from the substrate's free primary amine (-NH₂) at the 4-position. The mechanism of fluoride-mediated SEM cleavage involves the nucleophilic attack of the fluoride anion on the silicon atom, forming a strong Si–F bond. This triggers a fragmentation cascade that releases ethylene gas, the deprotected pyrazolate anion, and stoichiometric amounts of formaldehyde[1].

If left unquenched, the highly electrophilic formaldehyde will rapidly react with the free primary amine of the pyrazol-4-amine product, leading to the formation of N-hydroxymethyl intermediates, imines (Schiff bases), or complex polymeric mixtures[3]. To prevent this degradation, a sacrificial formaldehyde scavenger—most commonly ethylenediamine (EDA)—must be added to the reaction mixture. EDA outcompetes the substrate for formaldehyde, trapping it irreversibly as a stable imidazolidine derivative[4].

Mechanistic Pathway

Mechanism of TBAF-mediated SEM cleavage and the role of EDA in scavenging formaldehyde.

Experimental Design and Condition Optimization

The successful deprotection of 1-SEM-1H-pyrazol-4-amine requires balancing the thermal energy needed to cleave the stable N-SEM bond with the suppression of formaldehyde-driven side reactions. Table 1 summarizes the causality behind the optimized parameters.

Table 1: Optimization of Deprotection Conditions for 1-SEM-1H-pyrazol-4-amine

| Condition | Temp. | Additive | Result / Conversion | Mechanistic Rationale |

| TBAF (1.0 M in THF), 2.0 eq | 25 °C | None | < 10% conversion | N-SEM groups on pyrazoles are highly stable; RT is insufficient for cleavage. |

| TBAF (1.0 M in THF), 5.0 eq | 80 °C | None | ~40% (Complex mixture) | Heat drives cleavage, but released CH₂O reacts with the 4-NH₂ group to form imines. |

| TBAF (1.0 M in THF), 10.0 eq | 80 °C | EDA (6.0 eq) | > 85% (Clean conversion) | EDA efficiently traps CH₂O, preventing side reactions with the free amine. |

| TFA / CH₂Cl₂ (1:1) | 25 °C | None | ~30% (Degradation) | Acidic conditions lead to pyrazole degradation and N-hydroxymethylation. |

Detailed Step-by-Step Protocol

Materials & Reagents:

-

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (Substrate)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Ethylenediamine (EDA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Macroporous sulfonic acid cation-exchange resin (e.g., Dowex 50WX8)

Step 1: Reaction Setup

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-SEM-1H-pyrazol-4-amine (1.0 equivalent).

-

Dissolve the substrate in anhydrous THF to achieve a concentration of 0.05 to 0.1 M.

-

Add anhydrous ethylenediamine (EDA) (6.0 equivalents) to the stirring solution at room temperature[4]. Expert Note: EDA acts as the formaldehyde scavenger; omitting this will result in immediate imine byproduct formation upon SEM cleavage.

Step 2: Reagent Addition and Heating 4. Introduce TBAF (1.0 M in THF, 10.0 equivalents) dropwise to the reaction mixture[4]. 5. Heat the reaction mixture to 80 °C (reflux) under an inert nitrogen atmosphere. N-SEM groups on pyrazoles are notoriously rugged and rarely cleave efficiently at room temperature[2]. 6. Stir the reaction vigorously for 12–18 hours.

Step 3: Workup and TBAF Removal Expert Note: TBAF removal is a known bottleneck. Tetrabutylammonium salts partition heavily into organic layers and streak during silica gel chromatography, often co-eluting with polar pyrazole amines. 7. Once the reaction is deemed complete, cool the mixture to room temperature and concentrate the THF under reduced pressure. 8. Resin-Based TBAF Scavenging (Preferred Method): Dissolve the crude viscous residue in methanol. Add a sulfonic acid cation-exchange resin (approx. 3 g per mmol of TBAF used). Stir at room temperature for 2 hours. The resin traps the tetrabutylammonium cations. 9. Filter the suspension through a pad of Celite, washing the resin thoroughly with methanol. 10. Concentrate the filtrate in vacuo to yield the crude product free of TBAF salts.

Step 4: Purification 11. Purify the crude material via reverse-phase chromatography (C18 column, Water/Acetonitrile gradient modified with 0.1% NH₄OH) to isolate the pure 1H-pyrazol-4-amine. Normal-phase silica can be used (DCM/MeOH/NH₄OH gradient) only if TBAF has been completely removed in Step 3.

Experimental Workflow & Troubleshooting

Decision tree and troubleshooting workflow for SEM deprotection of pyrazole amines.

Self-Validating System: Analytical Confirmation

To ensure the protocol has succeeded without the occurrence of formaldehyde-driven side reactions, validate the crude mixture using the following analytical markers:

-

LC-MS Analysis: The target 1H-pyrazol-4-amine should exhibit the expected [M+H]⁺ peak. If a mass of [M+12]⁺ is observed, the primary amine has formed an imine (Schiff base) with unquenched formaldehyde. A mass of [M+30]⁺ indicates N-hydroxymethylation. Both indicate insufficient EDA scavenger.

-

¹H NMR (DMSO-d₆): The complete disappearance of the TMS singlet (~0.0 ppm) and the SEM methylene singlets (~5.4 ppm) confirms cleavage. The appearance of a broad singlet integrating to 1H (pyrazole N-H) and a distinct 2H singlet (primary amine -NH₂) confirms the structural integrity of the deprotected product.

References

- SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis.

- Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis. BenchChem.

- 3-Chloro-1H-pyrrole | CAS 69624-11-9 | Research Use. BenchChem.

- Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders. MDPI.

Sources

Synthesis of Kinase Inhibitors Utilizing 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine: Application Note & Protocol

Executive Summary & Mechanistic Rationale

The 4-aminopyrazole moiety is a privileged pharmacophore in targeted anticancer and anti-inflammatory therapies. It serves as a critical hinge-binding motif, forming essential bidentate hydrogen bonds within the ATP-binding pocket of kinases such as JAK, CDK, and Aurora . However, synthesizing these inhibitors presents significant regiochemical challenges due to the tautomerization and competitive nucleophilicity of the pyrazole nitrogen.

To circumvent these issues, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (SEM-protected 4-aminopyrazole) is employed as a highly versatile building block.

The Causality of Experimental Choices (E-E-A-T)

-

Why the SEM Group? Unlike standard alkyl or acyl protecting groups, the SEM (2-(trimethylsilyl)ethoxymethyl) group is strictly orthogonal to the basic and nucleophilic conditions typical of Buchwald-Hartwig aminations and SNAr reactions. Furthermore, its highly lipophilic nature drastically enhances the solubility of otherwise insoluble poly-heterocyclic intermediates in organic solvents.

-

Why Scavenge Formaldehyde? SEM deprotection is notoriously rugged. Acidic cleavage protonates the aminal ether oxygen, leading to the expulsion of the trimethylsilylethyl moiety and the formation of an N-hydroxymethyl intermediate. A subsequent basic workup is required to collapse this intermediate and release formaldehyde. If formaldehyde is not actively scavenged, it acts as a potent electrophile, reacting with the newly freed pyrazole to form irreversible N-alkylated or aminal byproducts .

Pathway & Workflow Visualizations

Caption: Mechanism of JAK/STAT pathway inhibition by pyrazole-based ATP-competitive kinase inhibitors.

Caption: Synthetic workflow for kinase inhibitors utilizing SEM-protected 4-aminopyrazole.

Quantitative Data: Optimization of SEM Deprotection

To establish a self-validating protocol, we evaluated multiple deprotection conditions. The data below demonstrates why a two-step acid-cleavage/scavenger approach is superior to standard fluoride-mediated cleavage for pyrazole scaffolds.

| Reagent System | Temperature | Time | Conversion (%) | Isolated Yield (%) | Major Byproduct (%) |

| TBAF (1.0 M in THF) | 25 °C | 24 h | 45 | 30 | Unreacted SM (55%) |

| TBAF (1.0 M in THF) | 70 °C | 12 h | >95 | 65 | N-hydroxymethyl (15%) |

| TFA/DCM (1:1), then NaHCO₃ (aq) | 25 °C | 6 h | >95 | 70 | N-hydroxymethyl (12%) |

| TFA/DCM (1:1), then Ethylenediamine | 25 °C | 4 h | >99 | 92 | None detected (<1%) |

Table 1: Comparison of SEM deprotection conditions. The addition of ethylenediamine actively traps formaldehyde, preventing reversible byproduct formation.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

This protocol details the C-N coupling of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with a generic heteroaryl chloride (e.g., a pyrimidine core).

Mechanistic Note: Xantphos is selected as the ligand because its large bite angle (~111°) accelerates reductive elimination, favoring C-N bond formation over competing β-hydride elimination. Cs₂CO₃ is utilized as a mild, insoluble inorganic base that slowly dissolves, keeping the effective basicity low and preventing the degradation of sensitive heterocyclic cores.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs₂CO₃ (2.5 equiv).

-

Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Nitrogen (N₂) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M relative to the halide) via syringe. Degas the resulting suspension by sparging with N₂ for 10 minutes.

-

Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

-

Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting halide is consumed, and the mass corresponding to the SEM-protected product [M+H]⁺ is the dominant peak.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Global SEM Deprotection & Formaldehyde Scavenging

This protocol removes the SEM group to yield the active, hinge-binding free pyrazole .

Mechanistic Note: Ethylenediamine acts as a sacrificial bidentate nucleophile. It reacts irreversibly with the formaldehyde released during the basic collapse of the N-hydroxymethyl intermediate, forming a stable imidazolidine derivative that is easily washed away in the aqueous phase.

Step-by-Step Procedure:

-

Acidic Cleavage: Dissolve the SEM-protected intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add Trifluoroacetic acid (TFA, equal volume to CH₂Cl₂) dropwise at 0 °C.

-

Stirring: Remove the ice bath and stir at room temperature for 2–3 hours.

-

Concentration: Concentrate the reaction mixture in vacuo to remove all volatiles (CH₂Cl₂ and excess TFA). Crucial: Do not heat above 30 °C during concentration to avoid side-reactions.

-

Scavenging: Redissolve the crude residue in Methanol (0.1 M). Add Ethylenediamine (5.0 equiv) dropwise. Stir at room temperature for 1 hour.

-

Validation (Self-Validating Check): Analyze the crude mixture by ¹H NMR (in DMSO-d₆). Successful deprotection is confirmed by the complete disappearance of the SEM signals: the -CH₂- singlet at ~5.4 ppm, the ethyl chain multiplets at ~3.5 ppm and ~0.8 ppm, and the sharp TMS singlet at 0.0 ppm.

-

Workup: Concentrate the mixture, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.

References

-

Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 2016.

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2024.

-

SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis, 2025.

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 2023.

Application Notes and Protocols for Amide Bond Coupling Reactions of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and optimized protocols for the successful amide bond coupling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with a variety of carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry, and the unique electronic properties of heterocyclic amines such as 4-aminopyrazoles necessitate carefully optimized conditions to achieve high yields and purity.[1][2][3] This document explores the rationale behind reagent selection, provides step-by-step experimental procedures for two robust coupling methods, and offers troubleshooting guidance. The protocols and insights presented herein are designed to be directly applicable in a laboratory setting for the synthesis of novel pyrazole-based compounds for drug discovery and development.

Introduction: The Chemistry and Challenges of Pyrazole Amide Synthesis

The pyrazole moiety is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocycle. The 4-amino-substituted pyrazole, in particular, serves as a versatile building block for constructing complex molecules with diverse biological activities. The formation of an amide bond at the C4-amino position is a critical transformation for elaborating these scaffolds.

However, the amide coupling of 4-aminopyrazoles can present challenges. While the amino group is nucleophilic, the electronic nature of the pyrazole ring can influence its reactivity. Factors such as steric hindrance from the N1-protecting group and the potential for side reactions necessitate the careful selection of coupling reagents and conditions to ensure efficient and clean conversion.[1][4] This guide focuses on the use of the (2-(Trimethylsilyl)ethoxy)methyl (SEM) protecting group, a common choice for masking the pyrazole N-H to enable subsequent functionalization.[5]

Strategic Considerations for Amide Coupling with 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

The successful synthesis of an amide from a carboxylic acid and an amine is kinetically slow and requires the activation of the carboxylic acid.[3][6] The choice of the coupling reagent is paramount and depends on the specific properties of the substrates, including steric hindrance and electronic effects.[6] For a substrate like 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine, two highly effective and widely used coupling strategies are recommended:

-

HATU-Mediated Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent known for its high reactivity and low rates of epimerization.[6] It is particularly well-suited for challenging couplings, including those involving less nucleophilic amines.[6][7]

-

EDC/HOBt-Mediated Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[6] Its use in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is standard practice to improve efficiency, suppress side reactions, and minimize racemization.[6][8]

The selection between these methods may depend on the specific carboxylic acid being coupled, cost considerations, and the desired scale of the reaction.

Reaction Mechanisms and Workflow Visualization

HATU-Mediated Amide Coupling Mechanism

In a HATU-mediated coupling, a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[6][7]

Caption: Mechanism of HATU-mediated amide bond formation.

EDC/HOBt-Mediated Amide Coupling Mechanism

In the EDC/HOBt system, the carboxylic acid first adds to EDC to form an unstable O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to create a more stable HOBt-ester, which is less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide, regenerating HOBt in the process.[6]

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Recommended Coupling Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific carboxylic acid used. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally robust and effective for a wide range of carboxylic acids, including those that are sterically hindered or electron-deficient.

Materials:

-

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

-

Carboxylic acid (1.0 - 1.2 equivalents)

-

HATU (1.1 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Experimental Procedure:

-

To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

-

Dissolve the carboxylic acid in anhydrous DMF or DCM to a concentration of 0.1-0.5 M.

-

Add 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.0 equiv) to the solution.

-

Add HATU (1.2 equiv) to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU and is suitable for many standard amide couplings. The water-soluble nature of EDC and its byproducts simplifies purification.[6][8]

Materials:

-

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

-

Carboxylic acid (1.0 - 1.2 equivalents)

-

EDC (1.1 - 1.5 equivalents)

-

HOBt (1.1 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Experimental Procedure:

-

To a clean, dry flask, add the carboxylic acid (1.0 equiv), 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.0 equiv), and HOBt (1.2 equiv).

-

Dissolve the mixture in anhydrous DCM or MeCN to a concentration of 0.1-0.5 M.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA or Et₃N (1.2 equiv).[9]

-

Add EDC (1.2 equiv) portion-wise to the stirred mixture over 10 minutes.[9]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water and brine to remove the EDC byproduct and excess reagents.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Summary of Recommended Reaction Conditions

| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale & Comments |

| Coupling Reagent | HATU | EDC | HATU is generally more reactive and suitable for challenging couplings.[6] EDC is a cost-effective and widely used alternative.[6] |

| Additive | None required | HOBt | HOBt is crucial for EDC-mediated couplings to improve efficiency and suppress side reactions.[6][8] |

| Base | DIPEA | DIPEA or Et₃N | A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the coupling reaction.[6] |

| Solvent | DMF, DCM | DCM, MeCN | Anhydrous polar aprotic solvents are generally preferred to ensure solubility of reagents.[4] |

| Temperature | Room Temperature | 0 °C to Room Temperature | Starting the EDC reaction at 0°C can help control the initial exothermic reaction and minimize side reactions. |

| Reaction Time | 2-16 hours | 12-24 hours | Reaction times are substrate-dependent and should be monitored. |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine.- Degraded coupling reagent. | - Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).[4]- Use a fresh bottle of the coupling reagent.- Increase the reaction temperature or consider microwave irradiation.[4] |

| Presence of Side Products | - Reaction of the activated acid with other nucleophiles.- Guanidinium byproduct formation with HATU. | - Ensure the use of HOBt or HOAt with EDC to form a more stable active ester.[4]- For HATU, pre-activating the carboxylic acid before adding the amine can sometimes minimize guanidinium formation.[10] |

| Poor Solubility of Starting Materials | - Inappropriate solvent choice. | - Try a more polar aprotic solvent such as DMF, NMP, or DMSO.[4] |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Steric hindrance. | - Extend the reaction time or gently heat the reaction mixture.- If using HATU, ensure an adequate excess of the reagent and base. |

Conclusion

The amide bond coupling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine can be achieved in high yields using standard and reliable coupling reagents such as HATU and EDC/HOBt. The choice of protocol will depend on the specific requirements of the synthesis, with HATU offering higher reactivity for more challenging substrates. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently and efficiently synthesize a wide array of novel pyrazole-based amides for their research and development programs.

References

- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.

- Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

- A Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole): A Keystone Protecting Group Strategy in Heterocyclic Synthesis - Benchchem.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

- Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd.

- Amine to Amide Mechanism - HATU - Common Organic Chemistry.

- Process optimization for acid-amine coupling: a catalytic approach - Growing Science.

- Acid-Amine Coupling using EDCI - Organic Synthesis.

- Coupling Reagents - Aapptec Peptides.

- Ultrasound-Accelerated Amide Coupling Reactions Directed toward the Synthesis of 1-Acetyl-3-carboxamide-β-carboline Derivatives.

- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem.

- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.

- HATU/PyBOP coupling procedure question : r/Chempros - Reddit.

- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | 941685-27-4 - ChemicalBook.

- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

- amide coupling help : r/Chempros - Reddit.

- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. hepatochem.com [hepatochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. reddit.com [reddit.com]

Application Note: Synthesis of N-Aryl-1H-pyrazol-4-amines via Palladium-Catalyzed Cross-Coupling of SEM-Protected 4-Aminopyrazole

Scientific Rationale & Mechanistic Causality

4-Aminopyrazoles are privileged scaffolds in medicinal chemistry, extensively utilized in the development of kinase inhibitors targeting the JAK-STAT and IRAK4 signaling pathways[1]. However, the direct functionalization of unprotected 4-aminopyrazoles is synthetically challenging. The pyrazole ring contains a highly nucleophilic N1 nitrogen that aggressively competes with the C4-amine during electrophilic additions and transition-metal-catalyzed cross-couplings, leading to undesired N-arylation or polymerization[2].

To circumvent this, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (SEM-protected 4-aminopyrazole) is employed as a highly controlled nucleophilic building block.

-

Causality of SEM Protection: The 2-(trimethylsilyl)ethoxy)methyl (SEM) group provides exceptional steric shielding and electronic deactivation of the pyrazole N1 position. Unlike trityl or tetrahydropyranyl (THP) groups, the SEM group is highly stable to the strongly basic conditions (e.g., NaOtBu) required for Buchwald-Hartwig aminations, yet it can be cleanly cleaved under specific acidic or fluoride-mediated conditions[2].

-

Causality of Catalyst Selection: Coupling a primary heteroarylamine with an aryl halide is notoriously difficult because primary amines can form highly stable, off-cycle palladium bis-amido complexes. To prevent this thermodynamic sink, bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or tBuBrettPhos) are required. The steric bulk of these ligands accelerates the reductive elimination step, forcing the catalytic cycle forward and preventing catalyst poisoning[3].

Experimental Workflows & Catalytic Mechanisms

Workflow for the cross-coupling and deprotection of SEM-protected 4-aminopyrazole.

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle for C-N bond formation.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the catalytic system for the coupling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with a standard aryl chloride. The data highlights the necessity of specialized ligands for primary heteroarylamines to achieve high conversion rates[3].

| Pre-Catalyst / Metal Source | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |

| Pd2(dba)3 (5 mol%) | BINAP (10 mol%) | Cs2CO3 | Toluene | 100 | < 15% |

| Pd2(dba)3 (5 mol%) | Xantphos (10 mol%) | NaOtBu | Dioxane | 100 | 45% |

| Pd(OAc)2 (5 mol%) | RuPhos (10 mol%) | Cs2CO3 | Dioxane | 100 | 82% |

| Pd G3 BrettPhos (2 mol%) | None (Pre-complexed) | NaOtBu | Toluene | 90 | > 95% |

Note: The Pd G3 BrettPhos pre-catalyst ensures rapid activation to the active mono-ligated Pd(0) species, which is critical for preventing the degradation of the starting amine.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Buchwald-Hartwig Amination

Objective: Couple 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine with an aryl/heteroaryl chloride.

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (1.2 equiv), Pd G3 BrettPhos (0.02 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

-

Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times to rigorously exclude oxygen, which would rapidly oxidize the Pd(0) active species.

-

Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the aryl chloride) via syringe.

-

Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture at 90 °C in a pre-heated oil bath for 4–6 hours.

-

In-Process Control (IPC) & Self-Validation:

-

Action: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

-

Validation Criteria: The reaction is complete when the starting amine peak (m/z [M+H]+ = 214.1) is consumed. A new peak corresponding to the exact mass of the coupled product must appear. If unreacted amine persists, check for catalyst poisoning (indicated by black palladium precipitation).

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: SEM Deprotection & Scavenging

Objective: Cleave the SEM group to yield the free N-aryl-1H-pyrazol-4-amine. Mechanistic Note: SEM cleavage generates formaldehyde and trimethylsilyl fluoride (or related silanols). Formaldehyde can react with the newly exposed pyrazole NH or the secondary amine to form aminals or polymeric side products[2]. A scavenger is strictly required.

-

Reaction Setup: Dissolve the SEM-protected intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

-

Reagent Addition: Add trifluoroacetic acid (TFA, 20% v/v in DCM) dropwise at 0 °C. Stir for 2 hours at room temperature.

-

In-Process Control (IPC):

-

Validation Criteria: LC-MS analysis should indicate the loss of the SEM group (-130 Da). The intermediate is typically a hydroxymethyl derivative (-CH2OH) at this stage.

-

-

Scavenging Step (Critical): Concentrate the mixture to dryness to remove the TFA. Redissolve the residue in methanol. Add ethylenediamine (5.0 equiv) and 10% aqueous NaOH. Stir for 1 hour at room temperature. The ethylenediamine acts as a highly nucleophilic scavenger, irreversibly trapping the released formaldehyde[2].

-

Final Isolation: Extract the aqueous layer with a mixture of CHCl3/Isopropanol (3:1). Dry the organic layers over Na2SO4, filter, and concentrate. Purify via reverse-phase HPLC or recrystallization to obtain the final target.

References

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: MDPI URL

- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives Source: Benchchem URL

- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)

Sources

Application Note: Synthesis and Scale-Up of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Document Type: Technical Protocol and Scale-Up Guide

Introduction and Strategic Rationale

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine (commonly referred to as 1-SEM-4-aminopyrazole) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other complex active pharmaceutical ingredients (APIs).

The strategic choice of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is driven by its robust stability under various cross-coupling and nucleophilic conditions, coupled with its mild cleavage profile (typically using fluoride sources like TBAF or acidic conditions), as comprehensively detailed in1[1].

This application note details a scalable, two-step synthetic route starting from commercially available 4-nitropyrazole. The methodology emphasizes process safety, high atom economy, and the elimination of chromatographic purification during scale-up.

Fig 1. Two-step synthesis workflow for 1-SEM-4-aminopyrazole.

Step 1: N-Alkylation (SEM Protection)

Mechanistic Insights & Scale-Up Causality

The protection of 4-nitropyrazole requires a base to deprotonate the pyrazole nitrogen (pKa ~ 14), followed by nucleophilic attack on SEM-Cl.

-